1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-(3-phenylpropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or sodium cyanide.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as sigma receptors and monoamine transporters. These interactions can modulate neurotransmitter release and receptor activity, potentially leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar compounds to 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine include:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine: This compound has similar structural features but differs in the position of the methoxy groups, affecting its binding affinity and selectivity for sigma receptors.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: Another analog with variations in the phenylpropyl group, influencing its pharmacological profile.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12H,7,10,13-18H2,1-2H3 |
InChI Key |
LIBJAKMAMWESKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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